molecular formula C17H12N4O5 B2579216 N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide CAS No. 1797736-28-7

N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide

Cat. No.: B2579216
CAS No.: 1797736-28-7
M. Wt: 352.306
InChI Key: MFQSBZXECJUGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an isonicotinamido group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through a Pd-catalyzed arylation reaction, followed by the formation of the oxazole ring via cyclization reactions. The isonicotinamido group is then introduced through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Pd-catalyzed arylation and cyclization steps, as well as automated systems for the coupling reactions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to yield dihydrooxazole derivatives.

    Substitution: The isonicotinamido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, dihydrooxazole derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, an isonicotinamido group, and an oxazole ring. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various scientific applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5/c22-15(10-3-5-18-6-4-10)21-17-20-12(8-24-17)16(23)19-11-1-2-13-14(7-11)26-9-25-13/h1-8H,9H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQSBZXECJUGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.